molecular formula C9H2ClF5N2S2 B1463025 3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole CAS No. 36955-45-0

3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole

Cat. No.: B1463025
CAS No.: 36955-45-0
M. Wt: 332.7 g/mol
InChI Key: BJXVHQQJKLIQAS-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its relevance or applications in various fields .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, etc .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity/basicity, reactivity, etc .

Scientific Research Applications

Heterocyclic Compound Significance

3-Chloro-5-(perfluorobenzylthio)-1,2,4-thiadiazole belongs to the class of heterocyclic compounds, which are central to various pharmacological activities. These compounds, particularly 1,3,4-thiadiazole derivatives, are recognized for their extensive biological activities. The presence of the toxophoric N2C2S moiety in these derivatives is speculated to contribute to their unique anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules by combining different molecules into one frame may lead to compounds with interesting biological profiles, suggesting potential applications in drug development and pharmacology (Mishra et al., 2015).

Pharmacological Potential of Thiadiazole Derivatives

1,3,4-Thiadiazole and its derivatives are known for their wide-ranging pharmacological potential, attributed to their chemical structure which allows for significant modification. These compounds have been identified as crucial for the expression of pharmacological activity, confirming their importance for medicinal chemistry. They exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. Their structural versatility makes them significant heterocyclic fragments in the construction of new drug-like molecules, with a combination of 1,3,4-thiadiazole core with various heterocycles often leading to a synergistic effect in many cases (Lelyukh, 2019).

Synthetic and Biological Significance

The synthesis and biological significance of 1,3,4-thiadiazolines and related compounds have been extensively studied. These heterocyclics are primarily obtained from the cyclization reactions of thiosemicarbazone under various conditions, highlighting their importance in pharmaceutical research due to their biological activity against different fungal and bacterial strains (Yusuf & Jain, 2014).

Therapeutic Applications

The therapeutic applications of heterocyclic systems containing triazole and thiadiazole fragments showcase a broad spectrum of biological activities including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant properties. These derivatives are being investigated for their analgesic and anti-inflammatory activities, providing insights into their structure-activity relationships and potential as analgesic and/or anti-inflammatory agents. This review underlines the importance of these heterocyclic systems as a significant source of promising analgesic and/or anti-inflammatory agents (Koval et al., 2022).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interactions with biological macromolecules, its effects on cellular or physiological processes, etc .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Properties

IUPAC Name

3-chloro-5-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2ClF5N2S2/c10-8-16-9(19-17-8)18-1-2-3(11)5(13)7(15)6(14)4(2)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXVHQQJKLIQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)SC2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2ClF5N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677831
Record name 3-Chloro-5-{[(pentafluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36955-45-0
Record name 3-Chloro-5-{[(pentafluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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